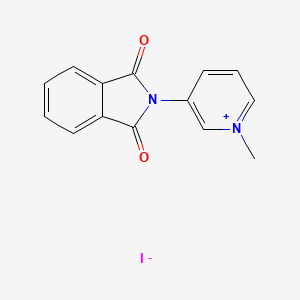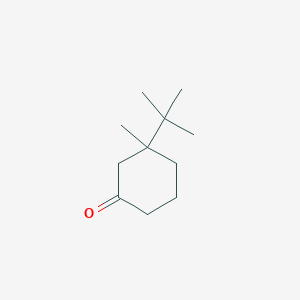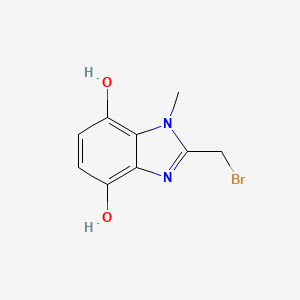![molecular formula C7H13NO3 B14349733 Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate CAS No. 94393-86-9](/img/structure/B14349733.png)
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a prop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl acrylate} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or ethanol, and the temperature is maintained at an optimal level to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl-containing ester.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and facilitates its incorporation into various matrices. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The prop-2-enoate moiety allows for polymerization, making it useful in the synthesis of polymeric materials.
Comparación Con Compuestos Similares
Methyl acrylate: A simpler ester of acrylic acid, lacking the hydroxypropyl and amino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methylphenyl group instead of a hydroxypropyl group.
Uniqueness: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is unique due to the presence of both a hydroxypropyl group and an amino group, which confer specific chemical and physical properties
Propiedades
Número CAS |
94393-86-9 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxypropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-8-4-3-7(10)11-2/h3-4,6,8-9H,5H2,1-2H3 |
Clave InChI |
BGLOVMICFSOWHO-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)



![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)



